molecular formula C8H5Br2ClO B3327431 2,2-Dibromo-1-(2-chlorophenyl)ethanone CAS No. 34356-83-7

2,2-Dibromo-1-(2-chlorophenyl)ethanone

Cat. No.: B3327431
CAS No.: 34356-83-7
M. Wt: 312.38 g/mol
InChI Key: ZIJBOKNENCASCS-UHFFFAOYSA-N
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Safety and Hazards

While specific safety and hazard information for “2,2-Dibromo-1-(2-chlorophenyl)ethanone” is not available in the retrieved sources, it is generally advisable to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation when handling similar compounds .

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(2-chlorophenyl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products include substituted ethanones with various functional groups.

    Reduction: 2-chloro-1-phenylethanone.

    Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(2-chlorophenyl)ethanone involves its ability to act as an electrophile due to the presence of electron-withdrawing bromine and chlorine atoms. This makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules . The molecular targets and pathways involved include enzyme active sites and protein functional groups, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dibromo-1-(2-chlorophenyl)ethanone is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. This makes it a versatile compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

2,2-dibromo-1-(2-chlorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2ClO/c9-8(10)7(12)5-3-1-2-4-6(5)11/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJBOKNENCASCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(Br)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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